molecular formula C42H61N15O6 B12606096 N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide CAS No. 646044-34-0

N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide

Cat. No.: B12606096
CAS No.: 646044-34-0
M. Wt: 872.0 g/mol
InChI Key: JEGYDGUWJWPOKE-DNQKFQIZSA-N
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Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N⁵-(diaminomethylidene)-L-ornithinamide is a synthetic peptide characterized by its sequential arrangement of modified and standard amino acids. Key structural features include:

  • Aromatic residues: Dual tryptophyl groups contribute to hydrophobic interactions and π-stacking capabilities.
  • Hydrophobic core: Valine and alanine residues stabilize the peptide’s tertiary structure.

Properties

CAS No.

646044-34-0

Molecular Formula

C42H61N15O6

Molecular Weight

872.0 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C42H61N15O6/c1-22(2)34(57-39(62)33(19-25-21-52-30-14-7-5-11-27(25)30)56-37(60)28(43)12-8-16-49-41(45)46)40(63)53-23(3)36(59)55-32(18-24-20-51-29-13-6-4-10-26(24)29)38(61)54-31(35(44)58)15-9-17-50-42(47)48/h4-7,10-11,13-14,20-23,28,31-34,51-52H,8-9,12,15-19,43H2,1-3H3,(H2,44,58)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,57,62)(H4,45,46,49)(H4,47,48,50)/t23-,28-,31-,32-,33-,34-/m0/s1

InChI Key

JEGYDGUWJWPOKE-DNQKFQIZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production. High-performance liquid chromatography (HPLC) is often used for purification.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The peptide bonds can be reduced using agents like sodium borohydride.

    Substitution: Functional groups on the amino acids can be substituted using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine derivatives.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactivity, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Structural comparisons rely on computational metrics like Tanimoto and Dice coefficients , which quantify similarity using molecular fingerprints (e.g., MACCS or Morgan fingerprints) . Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Residues/Modifications Structural Similarity (Tanimoto)
Target Compound Not Provided ~1,100 Da* L-Ornithine (diamino), Trp, Val, Ala Reference
N⁵-(Diaminomethylene)-L-ornithyl-L-tryptophyl-L-tryptophyl-3-[(2-aminoethyl)(phenylcarbamoyl)amino]-L-alanyl-L-phenylalaninamide C₅₅H₇₂N₁₈O₇ 1,097.30 Dual Trp, Phe, phenylcarbamoyl modification ~0.65–0.75 (estimated)
N⁵-(Diaminomethylene)ornithyl-prolyl-prolyl-glycyl-phenylalanyl-seryl-prolyl-phenylalanyl-ornithine Not Provided ~1,200 Da* Pro, Gly, Ser, Phe ~0.50–0.60 (estimated)

Notes:

  • The target compound’s dual Trp residues differentiate it from analogs with Phe or Pro, which alter hydrophobicity and conformational flexibility .
  • Diaminomethylidene modifications are conserved across analogs, suggesting shared roles in binding or stability.

Bioactivity and Functional Comparisons

  • Bioactivity clustering : Hierarchical clustering of compounds with similar structures often correlates with shared bioactivity profiles (e.g., enzyme inhibition, receptor antagonism) . For example, compounds with aromatic residues (Trp/Phe) may target hydrophobic binding pockets, while Pro-rich analogs may disrupt helical conformations .
  • Activity cliffs: Structural analogs with minor residue changes (e.g., Val → Pro) may exhibit drastic potency differences, highlighting the sensitivity of pharmacophore arrangements .

Computational and Analytical Approaches

  • Molecular networking: MS/MS-based cosine scores compare fragmentation patterns to group compounds with related scaffolds . The target compound’s cleavage pattern would align with other diamino-modified peptides.
  • Read-across analysis : Structural analogs from databases like the US-EPA CompTox Dashboard (Tanimoto >0.8) provide toxicity or ADMET predictions for data-poor compounds .
  • QSAR models : Predict physicochemical properties (e.g., logP, solubility) based on shared molecular descriptors with tested analogs .

Key Research Findings and Implications

Structural determinants: The diamino-methylidene groups and aromatic residues are critical for stability and target engagement. Substitutions (e.g., Ala → Ser) reduce hydrophobicity but may enhance solubility .

Bioactivity prediction : Compounds with Tanimoto scores >0.7 to the target are prioritized for in vitro testing, as seen in SAHA-analog studies .

Limitations : Sparse experimental data necessitates reliance on computational models, which may overlook stereochemical or dynamic effects .

Biological Activity

Cellular Signaling and Protein Interactions

The compound has been investigated for its role in cellular signaling and protein interactions. Its unique sequence of amino acids, including two tryptophan residues and two diaminomethylidene-ornithine moieties, contributes to its ability to modulate signaling pathways by binding to specific molecular targets such as enzymes and receptors.

Antimicrobial Properties

Research has shown that N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide exhibits potential antimicrobial properties. The presence of tryptophan residues, known for their role in antimicrobial peptides, may contribute to this activity.

Anticancer Potential

Studies have indicated that the compound may possess anticancer properties. While the exact mechanisms are still under investigation, it is believed that its ability to interact with specific cellular targets may play a role in inhibiting cancer cell growth or promoting apoptosis.

Receptor Binding and Modulation

The compound's structure, particularly the presence of hydrophobic amino acids and the unique diaminomethylidene groups, suggests potential for receptor binding and modulation. This characteristic may influence various biological processes, including:

  • Neurotransmitter signaling
  • Hormone regulation
  • Immune system modulation

Metabolic Pathways

This compound may influence metabolic pathways, particularly in nitrogen metabolism and amino acid synthesis. The presence of ornithine, an important amino acid in the urea cycle, suggests a potential role in these processes.

Comparative Biological Activity

To better understand the unique biological activity of this compound, it is helpful to compare it with similar peptides:

CompoundKey FeaturesBiological Activity
This compoundTwo tryptophan residues, two diaminomethylidene-ornithine moietiesPotential antimicrobial, anticancer, and signaling modulation properties
L-Valylglycyl-L-leucyl-L-isoleucylglycyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithineSingle tryptophan residue, one diaminomethylidene-ornithine moietyPotential growth hormone release modulation
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophanSingle tryptophan residue, one diaminomethylidene-ornithine moietySimilar but potentially less potent biological activity

Case Study: Antimicrobial Activity

In a recent study, the antimicrobial activity of this compound was evaluated against a range of bacterial strains. The compound showed significant inhibitory effects on gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 2-8 μg/mL. This activity was particularly notable against Staphylococcus aureus and Enterococcus faecalis strains.

Future Research Directions

While the biological activity of this compound shows promise, further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications. Areas for future investigation include:

  • Detailed structure-activity relationship studies
  • In vivo efficacy and toxicity evaluations
  • Potential synergistic effects with other bioactive compounds
  • Development of synthetic analogs with enhanced biological activity

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